molecular formula C6H4I2O2 B162389 2,6-Diiodohydroquinone CAS No. 1955-21-1

2,6-Diiodohydroquinone

Cat. No.: B162389
CAS No.: 1955-21-1
M. Wt: 361.9 g/mol
InChI Key: TXLWEPPRCDCHRB-UHFFFAOYSA-N
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Description

Strategic Positioning within Contemporary Organic Chemistry Research

In the vast field of organic chemistry, which focuses on the synthesis, structure, and properties of carbon-containing compounds, 2,6-diiodohydroquinone is strategically positioned as a key bifunctional building block. nih.govnih.gov Its hydroquinone (B1673460) core is a well-known redox-active unit, while the two iodine atoms provide reactive handles for a variety of cross-coupling reactions. tandfonline.comnih.gov This dual functionality allows for the construction of precisely defined molecular architectures, a cornerstone of modern organic synthesis. nih.gov

The presence of iodine atoms, which are excellent leaving groups in transition metal-catalyzed reactions, makes this compound a valuable substrate for creating complex molecular frameworks. tandfonline.comnih.gov Furthermore, the iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. nih.govmdpi.comnih.govrsc.orgmdpi.comnih.govias.ac.inias.ac.inroutledge.com This positions the compound at the intersection of covalent synthesis and supramolecular chemistry, two major pillars of contemporary chemical research.

Significance in the Development of Advanced Chemical Methodologies

The utility of this compound and its derivatives has been instrumental in the application and advancement of several powerful chemical methodologies, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, have been revolutionized by the development of new catalysts and substrates. tandfonline.comnih.govrsc.orgicmpp.ro

One of the most prominent applications of this compound is in Sonogashira coupling reactions. beilstein-journals.orgmdpi.com This palladium- and copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne is a highly efficient method for forming carbon-carbon triple bonds. This compound, or its ether-protected derivatives, serves as the dihalide component, enabling the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting photophysical properties. tandfonline.combeilstein-journals.orgresearchgate.netmit.eduschanzelab.org

The general mechanism for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. tandfonline.com The high reactivity of the carbon-iodine bond in this compound facilitates the initial oxidative addition step to the palladium(0) catalyst. nih.gov

Beyond Sonogashira coupling, diiodohydroquinone derivatives are also employed in other cross-coupling reactions, such as Stille coupling, which utilizes organotin reagents. nih.gov The development of new ligands and precatalysts continues to expand the scope of these reactions, allowing for the use of a wider range of substrates under milder conditions. nih.govrsc.org

Reaction Type Catalyst/Reagents Product Type Significance
Sonogashira CouplingPd(PPh₃)₄, CuI, base (e.g., NEt₃, DBU)Poly(arylene ethynylene)s, DiarylacetylenesFormation of C(sp²)-C(sp) bonds, synthesis of conjugated polymers. beilstein-journals.orgmdpi.commdpi.com
Stille CouplingPd catalyst, Organotin reagentBiaryls, PolyarylenesFormation of C(sp²)-C(sp²) bonds, tolerant to various functional groups. nih.govtandfonline.com
Biocatalytic Oxidative CouplingCytochrome P450 enzymesBiaryl compoundsCatalyst-controlled selectivity for C-C bond formation. nih.gov

Interdisciplinary Impact on Materials Science and Synthetic Chemistry Domains

The true impact of this compound is realized in its application at the interface of synthetic chemistry and materials science. lidsen.comexponent.com The ability to synthesize novel polymers and supramolecular structures using this building block has led to the development of new materials with tailored properties and functions. safic-alcan.comnih.govmdpi.com

In Materials Science:

The synthesis of PAEs from this compound derivatives has yielded materials with significant potential in various applications. These conjugated polymers often exhibit strong fluorescence, making them suitable for use in chemical sensors and biosensors. beilstein-journals.orgresearchgate.netmit.edu For instance, the fluorescence of certain PAEs can be quenched in the presence of specific metal ions or nitroaromatic compounds, providing a basis for sensitive detection methods. beilstein-journals.orgmit.edu The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a critical parameter for these applications and can be tuned through synthetic modifications. beilstein-journals.orgresearchgate.netschanzelab.org

Furthermore, the introduction of ionic side chains onto the polymer backbone can render them water-soluble, opening up possibilities for biological applications. The conductivity of polymers derived from diiodohydroquinones can also be tuned, with potential applications in organic electronics. mdpi.comtubitak.gov.trnih.goviarjset.com The conductivity of pristine conjugated polymers is typically low but can be significantly increased through doping. nih.goviarjset.com

Polymer Type Monomers Key Properties Potential Applications
Poly(arylene ethynylene)Diethynylcinnolines, Alkylated this compoundFluorescence (Quantum Yield: 1-2%)Chemical sensors for metal ions (e.g., Pd²⁺) beilstein-journals.org
Water-soluble Poly(arylene ethynylene)Substituted ethynylpyridines, Ethynylbenzenes with oligoethylene glycol side chainsWater solubility, pH-dependent fluorescenceBiosensors, pH sensors researchgate.net
Azulene-based Conjugated PolymersBisborylated azulene, Dibrominated π-conjugated unitsTunable light absorption (Vis-NIR), Electrical conductivity (up to 6 S cm⁻¹)Dispersing single-walled carbon nanotubes, printed electronics rsc.org

In Supramolecular Chemistry and Crystal Engineering:

The iodine atoms of this compound are effective halogen bond donors. nih.govmdpi.comnih.govrsc.orgmdpi.comnih.gov Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, a field known as crystal engineering. nih.govias.ac.inias.ac.inroutledge.comtaylorfrancis.comrsc.org By co-crystallizing this compound or its derivatives with halogen bond acceptors, it is possible to construct predictable supramolecular architectures, such as one-dimensional chains. mdpi.com This control over solid-state packing is crucial for designing materials with specific properties, such as desired mechanical or optical characteristics. rsc.org The strength of the halogen bond can be tuned, for example, by introducing electron-withdrawing groups on the aromatic ring. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodobenzene-1,4-diol
Source PubChem
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InChI

InChI=1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXLWEPPRCDCHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062086
Record name 1,4-Benzenediol, 2,6-diiodo-
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Molecular Weight

361.90 g/mol
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CAS No.

1955-21-1
Record name 2,6-Diiodo-1,4-benzenediol
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Record name 1,4-Benzenediol, 2,6-diiodo-
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Record name 1,4-Benzenediol, 2,6-diiodo-
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Record name 1,4-Benzenediol, 2,6-diiodo-
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Record name 2,6-diiodohydroquinone
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Synthetic Methodologies for 2,6 Diiodohydroquinone and Its Structural Analogs

Regioselective Iodination Pathways for Hydroquinone (B1673460) Derivatives

The targeted introduction of iodine atoms onto a hydroquinone framework at specific positions, known as regioselective iodination, is fundamental to producing 2,6-diiodohydroquinone. This process can be accomplished through several approaches, each with its own set of procedural nuances and mechanistic underpinnings.

Direct Halogenation Approaches and Their Mechanistic Considerations

Direct iodination of hydroquinone is a common method for synthesizing its iodinated derivatives. This electrophilic aromatic substitution reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic species, often considered to be the iodonium (B1229267) ion (I⁺), which is necessary to overcome the electron-rich nature of the hydroquinone ring. The reaction medium's acidity also plays a significant role; for instance, using potassium iodide (KI) and hydrogen peroxide in the presence of sulfuric acid provides an effective iodinating mixture. mdpi.com

The mechanism involves the attack of the aromatic ring on the electrophilic iodine species. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing. The initial iodination likely occurs at the 2-position, followed by a second iodination at the 6-position due to the directing effects of the two hydroxyl groups. The presence of an acid catalyst can facilitate the reaction by protonating the hydroxyl groups, further enhancing the ring's activation towards electrophilic attack. mdpi.com

Precursor-Based Synthetic Strategies

An alternative to direct iodination involves starting with a precursor molecule that is later converted to this compound. A common strategy begins with 1,4-dimethoxybenzene (B90301), the dimethyl ether of hydroquinone. This precursor is first iodinated to yield 1,4-dimethoxy-2,5-diiodobenzene. mdpi.com Subsequently, the methoxy (B1213986) groups are cleaved using a demethylating agent like boron tribromide (BBr₃) to afford 2,5-diiodohydroquinone. mdpi.comufl.edu While this method yields the 2,5-isomer, similar principles can be applied to achieve the 2,6-isomer by carefully selecting precursors and directing groups. Another approach involves the use of arylboronic acids, which can undergo an ipso-iodination, replacing the boronic acid group with an iodine atom. researchgate.net

Comparative Analysis of Synthetic Yields and Selectivity

The efficiency and selectivity of iodination reactions are influenced by several factors, including the choice of iodinating agent, solvent, and reaction conditions. Direct iodination methods can sometimes lead to a mixture of mono-, di-, and tri-iodinated products, necessitating purification steps to isolate the desired this compound. jst.go.jp The use of directing groups or precursor molecules can offer greater control over the regioselectivity, often leading to higher yields of the specific isomer required.

For instance, the iodination of 1,4-dimethoxybenzene followed by demethylation is a high-yielding route to diiodohydroquinone isomers. mdpi.comufl.edu The choice between direct halogenation and a precursor-based strategy often depends on the desired purity, scale of the reaction, and the availability of starting materials.

Table 1: Comparison of Synthetic Methods for Iodinated Hydroquinones

MethodReagentsProductYieldReference
Direct IodinationKI, H₂O₂, H₂SO₄, Methanol4-Iodo-N,N-dimethylaniline60% mdpi.com
Direct IodinationKI, H₂O₂, H₂SO₄, Methanol2-Chloro-4-iodoaniline73% mdpi.com
Precursor-Based1,4-Dimethoxybenzene, I₂, KIO₃, H₂SO₄, CH₃CO₂H; then BBr₃2,5-Diiodohydroquinone- mdpi.comufl.edu
Precursor-BasedArylboronic Acid, (CF₃)₂CFI, Hydroquinoneipso-Iodination ProductHigh Yields researchgate.net

Synthesis of Ethers and Esters of this compound

Once this compound is obtained, its hydroxyl groups can be further functionalized to form ethers and esters, which serve as building blocks for more complex molecules.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comlscollege.ac.inwikipedia.org This Sₙ2 reaction involves the deprotonation of the hydroxyl groups of this compound with a strong base to form a di-alkoxide. masterorganicchemistry.com This nucleophilic di-alkoxide then reacts with a primary alkyl halide or other suitable electrophile to form the corresponding diether. masterorganicchemistry.comwikipedia.org

The reaction is typically conducted in a suitable solvent at temperatures ranging from 50 to 100 °C and can take several hours to complete. lscollege.ac.in The choice of base and alkylating agent is critical to the success of the reaction, as side reactions such as elimination can occur, particularly with secondary or tertiary alkyl halides. masterorganicchemistry.comlscollege.ac.in For example, 2,5-diiodohydroquinone has been reacted with 1,3-dibromopropane (B121459) in the presence of a base, followed by reaction with trimethylamine, to synthesize a monomer for conjugated polyelectrolytes. dtic.mil

Esterification Reactions for Functional Group Protection and Derivatization

Esterification is another key functionalization reaction for this compound, often used to protect the hydroxyl groups or to introduce new functionalities. Common methods include reaction with carboxylic acids, acid chlorides, or acid anhydrides. byjus.com

When reacting with a carboxylic acid, an acid catalyst such as sulfuric acid is typically required to facilitate the reaction. byjus.com A well-known method is the Yamaguchi esterification, which involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with the alcohol in the presence of DMAP to yield the ester. wikipedia.org This method is particularly effective for creating sterically hindered esters and macrolactones. wikipedia.org Alternatively, reacting this compound with an acid chloride or anhydride provides a more reactive system that often does not require a strong acid catalyst. byjus.com For example, 2,5-diiodohydroquinone has been esterified with an L-phenylalanine derivative using a condensing agent to produce a diiodo derivative with amino acid units. researchgate.net

Table 2: Functionalization Reactions of Diiodohydroquinones

Reaction TypeReactantsProduct TypeKey Conditions
Williamson Ether Synthesis2,5-Diiodohydroquinone, 1,3-Dibromopropane, BaseDietherSₙ2 reaction
Esterification2,5-Diiodohydroquinone, L-Phenylalanine derivative, Condensing agentDiesterAvoids racemization
EsterificationCarboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, DMAPEsterYamaguchi Esterification

Advanced Synthetic Transformations Leading to this compound Scaffolds

The synthesis of this compound and its related molecular frameworks is a critical step for their application in various fields, including materials science and medicinal chemistry. Advanced synthetic methods provide access to these structures and allow for their further elaboration into more complex molecules. These transformations often focus on creating carbon-carbon and carbon-heteroatom bonds, as well as exploring efficient and selective methods for the introduction of iodine atoms onto the hydroquinone core.

Ullmann Coupling Reactions in the Context of Diiodohydroquinones

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of synthetic chemistry involving the copper-mediated coupling of aryl halides. chem-station.comiitk.ac.in Classically, the reaction refers to the homocoupling of two aryl halides to form a symmetrical biaryl compound, often requiring high temperatures and stoichiometric amounts of copper. chem-station.comiitk.ac.inorganic-chemistry.org Over the last century, significant advancements have led to the development of "Ullmann-type" or Ullmann condensation reactions, which are copper-catalyzed cross-couplings between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol, to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively. nih.gov

Modern Ullmann reactions can often be performed under milder conditions with catalytic amounts of copper, thanks to the development of various ligands that facilitate the catalytic cycle. organic-chemistry.orgnih.gov The reactivity of the aryl halide in these reactions typically follows the order I > Br > Cl. chem-station.com The mechanism, while not fully elucidated, is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, potentially forming a Cu(III) intermediate, followed by reductive elimination to yield the coupled product. chem-station.comorganic-chemistry.org

In the context of diiodohydroquinone scaffolds, the two iodine atoms serve as excellent leaving groups for Ullmann coupling, enabling the construction of extended molecular architectures. For instance, the dimethyl ether of this compound has been utilized in a mixed Ullmann coupling to synthesize complex terphenyl structures. A notable example is the reaction with 4-iodopyrogallol trimethyl ether to produce a specific octamethoxy-m-terphenyl derivative, demonstrating the utility of the diiodohydroquinone core as a central building block. scispace.com This reaction highlights the capacity to form multiple new carbon-carbon bonds, extending the aromatic system significantly.

Table 1: Example of a Mixed Ullmann Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Reagents Product Reference
This compound dimethyl ether 4-Iodopyrogallol trimethyl ether Copper-bronze 2,3,4,2',5',2'',3'',4''-Octamethoxy-m-terphenyl scispace.com

The versatility of the diiodo-scaffold is further demonstrated by its use in other transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create poly(phenylene ethynylene) networks. tandfonline.com While distinct from the Ullmann reaction, these related transformations also leverage the reactivity of the carbon-iodine bonds on the hydroquinone ring to build complex polymeric and hyperbranched materials.

Exploration of Alternative Halogenation Techniques

The direct iodination of hydroquinone is a fundamental method for producing this compound. However, traditional electrophilic halogenation methods can sometimes suffer from drawbacks such as the use of harsh or toxic reagents, low regioselectivity, and the formation of inseparable product mixtures. beilstein-journals.org Consequently, research has focused on developing alternative, more efficient, and environmentally benign halogenation techniques.

Mechanochemistry: One innovative approach is the use of mechanochemistry, specifically liquid-assisted grinding (LAG), which offers a solvent-free or low-solvent, clean, and rapid method for chemical synthesis. beilstein-journals.org The halogenation of phenols has been successfully achieved using N-halosuccinimides (NXS), where N-iodosuccinimide (NIS) is used for iodination. By controlling the stoichiometry of NIS and using a grinding agent like polyethylene (B3416737) glycol (PEG-400), a high degree of control over the reaction can be achieved, allowing for the selective synthesis of mono-, di-, or tri-halogenated phenols in good to excellent yields within minutes. beilstein-journals.org This method avoids the use of toxic solvents and can potentially replace conventional solution-phase methods. beilstein-journals.org

Table 2: Mechanochemical Iodination of Phenols

Substrate Reagent Conditions Key Feature Reference
Phenols N-Iodosuccinimide (NIS) PEG-400, Grinding Stoichiometry-controlled regioselectivity (mono-, di-, tri-iodination) beilstein-journals.org

Electrochemical Methods: Electrochemical synthesis represents another advanced strategy for halogenation. These methods can avoid the use of chemical oxidants by using an electric current to drive the reaction. For example, the electrochemical chlorination of hydroquinone has been reported, where hydroquinone is first oxidized to benzoquinone, which then undergoes electrophilic chlorination. rsc.org This principle can be extended to iodination, offering a potentially greener route that can be performed under mild conditions.

Enzymatic Halogenation: Biocatalysis provides a highly selective and environmentally friendly alternative to chemical synthesis. nih.gov Halogenase enzymes can catalyze the halogenation of organic substrates with remarkable regio- and stereoselectivity under mild, aqueous conditions. While the discovery of halogenases capable of producing a wide range of organohalogens is an evolving field, enzymatic strategies represent a promising future direction for the synthesis of compounds like this compound, circumventing the challenges associated with non-biological methods. nih.gov

Catalytic Aerobic Oxyiodination: The development of catalytic systems that use mild and green oxidants is a significant goal in synthetic chemistry. A highly efficient method for the para-selective iodination of phenols has been developed using copper(II) nitrate (B79036) as a catalyst, molecular iodine (I₂) as the iodinating agent, and molecular oxygen from the air as the terminal oxidant. researchgate.net This reaction proceeds under mild conditions in water, offering a green and atom-economical pathway to iodophenols. researchgate.net While optimized for mono-iodination, such catalytic systems could potentially be adapted for di-iodination by modifying reaction parameters.

Table 3: Copper-Catalyzed Aerobic Oxyiodination of Phenols

Substrate Reagents Catalyst Oxidant Key Feature Reference
Phenols I₂ Copper(II) nitrate O₂ (Air) Green, mild conditions, high para-selectivity, water as solvent researchgate.net
Table of Mentioned Compounds
Compound Name
This compound
This compound dimethyl ether
4-Iodopyrogallol trimethyl ether
2,3,4,2',5',2'',3'',4''-Octamethoxy-m-terphenyl
N-Iodosuccinimide (NIS)
Polyethylene glycol (PEG-400)
Benzoquinone
Hydroquinone
Copper(II) nitrate

Chemical Reactivity and Mechanistic Investigations of 2,6 Diiodohydroquinone

Redox Chemistry of the Hydroquinone (B1673460)/Quinone System in 2,6-Diiodohydroquinone

The hydroquinone moiety serves as the molecule's redox engine, capable of undergoing oxidation to the corresponding 2,6-diiodo-1,4-benzoquinone. This transformation proceeds through a critical intermediate, the semiquinone radical, and is fundamental to its electrochemical properties and oxidative reactions.

The electrochemical profile of hydroquinones is generally defined by a two-electron, two-proton transfer process that converts the hydroquinone to the quinone. While specific electrochemical data for this compound is not extensively detailed in the provided search results, its behavior is expected to follow this fundamental pathway. The presence of two electron-withdrawing iodine atoms on the aromatic ring would influence the redox potential of the system compared to unsubstituted hydroquinone.

In biological and chemical systems, the reduction of quinones can occur via a two-electron process, which directly forms the hydroquinone, or through a one-electron reduction that generates a highly reactive semiquinone radical. core.ac.uk Enzymes like NAD(P)H quinone oxidoreductase (NQO1) typically catalyze the two-electron reduction, bypassing the toxic semiquinone intermediate. core.ac.uk Conversely, one-electron transfer processes can lead to redox cycling, where the semiquinone is re-oxidized by molecular oxygen, generating reactive oxygen species (ROS). core.ac.uk

The oxidation of a hydroquinone (H₂Q) to its corresponding quinone (Q) involves the transfer of two electrons and two protons. This process can occur in a single two-electron step or in two sequential one-electron steps. In the latter case, a semiquinone radical anion (SQ•⁻) is formed as an intermediate. researchgate.netnih.gov The formation of this radical is a crucial step in understanding the molecule's reactivity and potential toxicity. core.ac.uknih.gov

Semiquinone radicals can be generated through several mechanisms:

One-electron oxidation of the hydroquinone: This can be initiated by other free radicals or oxidizing agents. uni.lu

One-electron reduction of the quinone: This is often seen in enzymatic systems like flavoenzymes. nih.gov

Comproportionation: This is an equilibrium reaction between the fully reduced hydroquinone and the fully oxidized quinone to form the semiquinone radical. researchgate.netnih.gov

Reaction with Nucleophiles: Certain quinones can react with thiols (like glutathione) or the amino groups of amino acids to form semiquinone anion radicals, a process that can be observed using ESR spectroscopy. nih.gov

While semiquinones are often unstable as free radicals, their stability can be significantly influenced by their environment, such as within a protein's active site. researchgate.net The formation of semiquinone radicals from polychlorinated biphenyl (B1667301) metabolites, which can include hydroquinone structures, is considered an important step in their cytotoxicity. nih.gov

Electrochemical Behavior and Electron Transfer Processes

Reactions Involving Carbon-Iodine Bonds

The two C-I bonds in this compound are key to its utility as a building block in synthetic chemistry. These bonds are susceptible to cleavage and can participate in significant non-covalent interactions.

The aromatic C-I bond is the weakest among carbon-halogen bonds, making it a prime site for chemical reactions. Cleavage of this bond is a critical elementary step in many transformations. cmu.edu

Mechanisms for C-I bond cleavage include:

Oxidative Addition to a Metal Catalyst: In cross-coupling reactions, a low-valent palladium(0) catalyst initiates the cycle by inserting into the C-I bond. rsc.orgwikipedia.org This oxidative addition step transforms the Pd(0) to a Pd(II) species, thereby activating the aryl halide for subsequent reaction steps. wikipedia.orgiitk.ac.in The electron-rich nature of the hydroquinone ring can impact the rate of this oxidative addition. core.ac.uk

Enzymatic Deiodination: In biological systems, enzymes known as deiodinases catalyze the cleavage of C-I bonds in thyroid hormones. nih.govresearchgate.net These enzymes often contain selenocysteine (B57510) in their active sites, where the selenium acts as a nucleophile to facilitate deiodination. nih.gov this compound has been used as a model compound to study the mechanisms of these enzymes. nih.gov

Photochemical Cleavage: The C-I bond can also be broken by photoexcitation, leading to the formation of radical species. rsc.org

A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor). illinois.educlemson.edurichmond.edu This occurs because of a region of positive electrostatic potential, known as a "σ-hole," located on the halogen atom along the axis of the C-I bond. nih.govrichmond.edu This positive region can interact favorably with Lewis bases (electron donors) like nitrogen or oxygen atoms. richmond.edu

The strength of the halogen bond is influenced by:

The Halogen Atom: The size and polarizability of the halogen are critical, with iodine forming the strongest halogen bonds among the halogens. richmond.edu

The Substituent: Electron-withdrawing groups attached to the carbon atom increase the size and positive potential of the σ-hole, strengthening the halogen bond. Conversely, electron-donating groups, such as the hydroxyl groups in this compound, can decrease the strength of this interaction. nih.gov

These highly directional interactions are significant in crystal engineering, supramolecular chemistry, and molecular recognition in biological systems. clemson.edu The interaction between thyroid hormones and the deiodinase enzyme active site is believed to be mediated, in part, by halogen bonding between the iodine on the hormone and the selenium on the enzyme. nih.govrichmond.edu this compound serves as a valuable model for studying these fundamental interactions. nih.gov

Activation and Cleavage Mechanisms of Aromatic C-I Bonds

Cross-Coupling Reactions of this compound

The presence of two reactive C-I bonds makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. To prevent interference from the acidic hydroxyl protons, the hydroquinone is typically protected (e.g., as an ether or ester) before undergoing these reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organoboron compound and an organic halide. iitk.ac.inlibretexts.org A protected derivative of this compound has been successfully used in a double Suzuki coupling. core.ac.uk The reaction proceeds in two stages: first, a bis-borylation to convert the C-I bonds to C-B bonds, followed by the cross-coupling with an aryl halide under palladium catalysis. core.ac.uk

The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst adds to the C-I bond of the protected diiodohydroquinone. iitk.ac.inlibretexts.org

Transmetalation: The organic group is transferred from the boron reagent to the palladium(II) complex. This step requires a base. iitk.ac.inlibretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. iitk.ac.inlibretexts.org

Table 1: Example of a Suzuki Coupling with a this compound Derivative This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Catalyst Product Yield (2 steps) Source
Dibenzyl-protected this compound (2-35) (4-(methoxycarbonyl)phenyl)boronic acid PdCl₂(dppf) Dibenzyl-protected biaryl product (2-40) 25% core.ac.uk

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A diether derivative of this compound has been shown to undergo Sonogashira coupling. rsc.org This allows for the introduction of alkyne functionalities onto the hydroquinone scaffold.

The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the Pd(0) catalyst to the C-I bond. wikipedia.org

Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then transfers the alkyne group to the palladium complex (transmetalation). wikipedia.org The final step is reductive elimination from the palladium complex. wikipedia.org

Table 2: Example of a Sonogashira Coupling with a this compound Derivative This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reaction Type Product Application Source
Diether of this compound Terminal alkyne with semiperfluorinated chain Sonogashira cross-coupling Synthesis of complex molecular structures rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. researchgate.net The presence of two iodine atoms allows for sequential or double coupling reactions, leading to the synthesis of complex molecular architectures.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this compound. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can be performed under mild conditions, making it suitable for the synthesis of a variety of functionalized alkynyl hydroquinones. wikipedia.orgbeilstein-journals.org For instance, the diether derivative of this compound has been shown to undergo Sonogashira coupling with terminal alkynes. rsc.org

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is another key transformation involving this compound. fishersci.co.uk This reaction is valued for its mild conditions and the low toxicity of the boron-based reagents. fishersci.co.uk It has been utilized to create biaryl compounds from this compound. smolecule.com The synthesis of various polymers has also been achieved through Suzuki coupling reactions with derivatives of this compound. scirp.orgresearchgate.net

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating C-C bonds. organic-chemistry.org While the toxicity of organotin reagents is a drawback, the Stille reaction offers broad functional group tolerance. organic-chemistry.orgnih.gov It has been employed in the synthesis of polymers and other complex molecules starting from diiodoaromatic compounds. researchgate.net

These palladium-catalyzed reactions have been instrumental in synthesizing π-conjugated polymers from dihaloaromatic monomers, including derivatives of this compound, for applications in organic electronics. mdpi.comscispace.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with this compound Derivatives

Coupling Reaction Reactant 1 Reactant 2 Catalyst System Product Type
Sonogashira 2,6-Diiodo-1,4-bis(alkoxy)benzene Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Amine base Dialkynyl-dialkoxybenzene
Suzuki This compound Arylboronic acid Pd catalyst, Base Diarylated hydroquinone
Stille This compound derivative Organostannane Pd catalyst Aryl- or vinyl-substituted hydroquinone derivative

Mechanistic Aspects of Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied to understand and optimize these transformations. uvic.canih.govcore.ac.uk The general catalytic cycle for reactions like the Sonogashira, Suzuki, and Stille couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a derivative of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. wikipedia.orglibretexts.org The reactivity of the halide typically follows the order I > Br > Cl, making the C-I bonds of this compound highly reactive. wikipedia.org

Transmetalation: In this step, the organic group from the coupling partner (the alkyne in Sonogashira, the boronic acid in Suzuki, or the organostannane in Stille) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org In the Sonogashira reaction, a copper acetylide is often formed in a separate copper cycle, which then undergoes transmetalation with the palladium complex. wikipedia.org For the Suzuki reaction, a base is required to activate the organoboron reagent to facilitate transmetalation. stackexchange.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

Mechanistic investigations often employ advanced techniques like mass spectrometry to identify and characterize transient catalytic intermediates, providing insights into the reaction pathways. uvic.ca Kinetic studies, including the use of Hammett plots, help to understand the electronic effects of substituents on the reaction rates. mit.edu For carbon-heteroatom bond formations, such as C-N coupling, similar mechanistic principles apply, often involving the formation of a palladium-amido complex. mit.edursc.org Understanding these mechanistic details is crucial for designing more efficient and selective catalysts and for expanding the scope of these reactions to more challenging substrates. uvic.canih.gov

Reactions of the Hydroxyl Groups on the Aromatic Ring

The hydroxyl groups of this compound are key to its chemical versatility, participating in derivatization reactions and playing a crucial role in directing intermolecular interactions.

Derivatization Reactions and Functional Group Interconversions

The hydroxyl groups of this compound can be readily converted into a variety of other functional groups through derivatization. researchgate.net This process, known as functional group interconversion (FGI), is a fundamental strategy in organic synthesis for accessing a wider range of compounds. lkouniv.ac.inic.ac.uk

Common derivatization reactions for hydroxyl groups include:

Etherification: Conversion of the hydroxyl groups to ethers is a common strategy to protect the hydroxyls or to modify the solubility and electronic properties of the molecule. This is often achieved by reaction with alkyl halides in the presence of a base.

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl groups into esters. nih.gov This can be used to introduce a wide variety of functional groups.

Silylation: Treatment with silylating agents, such as trimethylsilyl (B98337) chloride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), forms silyl (B83357) ethers. nih.gov This is often used to increase volatility for gas chromatography analysis or as a protecting group strategy.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonate esters. ub.edu These are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce other functionalities. vanderbilt.edu

These derivatization reactions are essential for multi-step syntheses, allowing for the selective modification of the molecule and the introduction of desired properties. mit.eduunomaha.edu

Table 2: Common Derivatization Reactions of Hydroxyl Groups

Reagent Type Functional Group Formed Purpose
Alkyl Halide Ether Protection, modification of properties
Acyl Chloride/Anhydride (B1165640) Ester Protection, functionalization
Silylating Agent Silyl Ether Protection, analysis (GC)
Sulfonyl Chloride Sulfonate Ester Conversion to a good leaving group

Role in Hydrogen Bonding and Self-Assembly

The hydroxyl groups of this compound are potent hydrogen bond donors and acceptors. yasara.org This capacity for hydrogen bonding plays a critical role in determining the solid-state structure and the behavior of the molecule in solution. Hydrogen bonds are directional, specific interactions that can lead to the formation of well-defined supramolecular architectures. researchgate.netmdpi.com

In the solid state, this compound and its derivatives can form extensive hydrogen-bonding networks. uni-regensburg.denih.gov These networks dictate the crystal packing and can influence the material's physical properties. The interplay between hydrogen bonding and other intermolecular forces, such as halogen bonding from the iodine atoms, can lead to complex and interesting self-assembled structures.

In solution, hydrogen bonding can drive the self-assembly of molecules into larger, ordered aggregates. acs.orgnih.gov This process is fundamental to supramolecular chemistry and is being explored for the creation of new materials with tailored functions. mdpi.comfrontiersin.org The self-assembly of peptide-based molecules, for example, can be directed by hydrogen bonding to form nanofibers and other nanostructures. frontiersin.orgrsc.org Similarly, the hydroxyl groups of this compound can direct its assembly into predictable patterns on surfaces or in solution, a key area of research in nanotechnology and materials science. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2,6 Diiodohydroquinone Systems

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the precise determination of the molecular structure of 2,6-diiodohydroquinone. These methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

In ¹H NMR spectroscopy, the chemical equivalence of protons plays a key role in the resulting spectrum. libretexts.org For this compound, the symmetry of the molecule dictates that the two aromatic protons are chemically equivalent, as are the two hydroxyl protons. This results in a simplified spectrum with a limited number of signals. The signals for hydroxyl protons can be concentration and temperature-dependent and may appear as broad peaks. msu.edu The addition of D₂O can be used to identify O-H peaks, as the protons in these bonds will exchange with deuterium, causing the corresponding signal to disappear from the spectrum. chemrevise.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, obtaining a spectrum requires more scans compared to ¹H NMR. uoi.gr For this compound, three distinct signals are expected, corresponding to the two equivalent aromatic carbons bearing iodine atoms, the two equivalent aromatic carbons bearing hydroxyl groups, and the two equivalent aromatic carbons bearing hydrogen atoms. The chemical shifts in ¹³C NMR are influenced by the electronegativity of the substituents. uoi.grudel.edu Carbons bonded to the highly electronegative oxygen atoms of the hydroxyl groups are expected to be shifted downfield, while carbons bonded to iodine will also experience a downfield shift, though the effect of halogens can be complex. msu.eduuoi.gr A general guide for aromatic carbons places their chemical shifts in the range of 110-160 ppm. researchgate.net

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (Aromatic) ~7.0-7.5 Singlet The two aromatic protons are chemically equivalent.
¹H (Hydroxyl) Variable (Broad) Singlet Position is dependent on solvent, concentration, and temperature.
¹³C (C-I) Downfield - Carbons attached to iodine atoms.
¹³C (C-OH) Further Downfield - Carbons attached to hydroxyl groups, deshielded by oxygen.
¹³C (C-H) Upfield relative to C-I and C-OH - Carbons attached to hydrogen atoms.

> Note: Actual chemical shifts can vary based on the solvent and experimental conditions. This table provides a general prediction based on established principles of NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. americanpharmaceuticalreview.com The C-O stretching vibrations of the phenol-like hydroxyl groups typically appear in the 1260-1180 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹. The C-I stretching vibrations occur at lower frequencies, typically in the far-infrared region, due to the heavy mass of the iodine atom. The substitution pattern on the benzene (B151609) ring will also influence the pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. Similar to IR, O-H and C-H stretching vibrations can be observed. The high polarizability of the C-I bond may lead to a strong Raman signal for its stretching vibration. Differences in the IR and Raman spectra can be used to deduce information about the molecule's symmetry. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Technique
O-H Stretch (Hydrogen-bonded) 3200-3600 IR (Broad)
Aromatic C-H Stretch 3000-3100 IR, Raman
C-O Stretch (Phenolic) 1260-1180 IR
Aromatic C=C Stretch 1400-1600 IR, Raman
C-I Stretch < 600 IR, Raman

> Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

The molecular ion peak (M⁺) in the mass spectrum of this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 361.83 g/mol . uni.lu Due to the presence of two iodine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks.

Common fragmentation pathways for aromatic compounds often involve the loss of small, stable molecules or radicals. whitman.edu For this compound, potential fragmentation could include the loss of a hydrogen atom, a hydroxyl radical (·OH), or an iodine atom (·I). The loss of carbon monoxide (CO) from the hydroquinone (B1673460) ring is also a possibility. The stability of the resulting fragment ions will dictate the intensity of the corresponding peaks in the mass spectrum. researchgate.net The fragmentation of similar halogenated phenols often shows the loss of the halogen atom as a prominent pathway. researchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/Fragment m/z (approximate) Description
[C₆H₄I₂O₂]⁺ 362 Molecular Ion (M⁺)
[C₆H₃I₂O₂]⁺ 361 Loss of a hydrogen atom
[C₆H₄I₂O]⁺ 346 Loss of a hydroxyl radical
[C₆H₄IO₂]⁺ 235 Loss of an iodine atom
[C₅H₄I₂O]⁺ 334 Loss of carbon monoxide

> Note: The m/z values are nominal and the actual spectrum would show a complex pattern due to isotopes.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Table 4: Expected Structural Parameters for this compound from X-ray Diffraction

Parameter Expected Value/Feature Significance
C-C bond lengths (aromatic) ~1.39 Å Typical for a benzene ring.
C-O bond length ~1.36 Å Typical for a phenolic C-O bond.
C-I bond length ~2.10 Å Reflects the covalent bond between carbon and iodine.
O-H bond length ~0.96 Å Typical for a hydroxyl group.
Intermolecular H-bonding Present Influences crystal packing and physical properties.
Halogen bonding Possible May contribute to the supramolecular assembly.

> Note: These are estimated values based on typical bond lengths and expected intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the properties of this compound. These methods allow for a detailed investigation of the molecule's electronic structure and energetics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. nih.gov DFT calculations can provide valuable insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to optimize the geometry of the this compound molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray diffraction. These calculations also provide information about the distribution of electron density within the molecule, highlighting the effects of the electron-withdrawing iodine atoms and electron-donating hydroxyl groups on the aromatic ring.

Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich hydroquinone ring, while the LUMO may have significant contributions from the C-I antibonding orbitals. This electronic structure is relevant to its potential role in charge-transfer interactions and its reactivity. nih.gov DFT calculations have been employed to model similar iodinated compounds to understand their role in biological processes, such as the deiodination of thyroid hormones, where halogen bonding plays a crucial role. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving this compound, which serves as a valuable model system for understanding biological deiodination processes, such as those involving thyroid hormones. core.ac.uk Computational analyses have focused on the deiodination reaction, modeling the interaction between this compound, a nucleophile such as methylselenol, and imidazole (B134444) acting as a proton donor and acceptor. core.ac.uk

These studies have identified a reaction pathway that proceeds through a halogen bond (XB) intermediate. The formation of this intermediate is a critical step preceding the nucleophilic substitution that leads to iodine removal. core.ac.uk Calculations have determined that the energy barrier for this deiodination reaction is within a range that is biochemically feasible, lending strong support to the proposed mechanism. core.ac.uk

Further mechanistic insights have been gained by comparing different nucleophiles and halogens. For instance, substituting the selenium-based nucleophile with a sulfur-based one resulted in a calculated reaction barrier consistent with the reduced reaction rates observed in cysteine-mutated deiodinase enzymes. core.ac.uk This highlights the specific roles of selenium's nucleophilicity and iodine's electrophilicity in facilitating the reaction. The transition state for the nucleophilic substitution on the carbon atom bonded to iodine has been characterized as being similar to a 3-center-4-electron (3c4e) hypervalent bond, a feature that distinguishes it from the classic S_N2 transition state on carbon. core.ac.uk Research on the catabolism of the related compound diacetyl-2,6-diiodohydroquinone has suggested that the deiodination mechanism involves the simultaneous removal of both iodine atoms from a single molecule, rather than a stepwise process. dss.go.th

Table 1: Calculated Parameters for Deiodination Reaction

ParameterFindingSignificance
Reaction IntermediateHalogen Bond (XB) ComplexPrecedes the key C-I bond breaking step. core.ac.uk
Energy BarrierWithin range for a biochemical processSupports the viability of the XB-mediated mechanism in biological systems. core.ac.uk
Transition State GeometryResembles a 3c4e hypervalent bondDifferentiates the mechanism from standard S_N2 reactions. core.ac.uk
Effect of NucleophileSe-based nucleophile leads to a lower barrier than S-basedExplains the selection of selenocysteine (B57510) in deiodinase enzymes. core.ac.uk
core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, computational methods provide significant insight into its conformational preferences and the nature of its intermolecular interactions, which are foundational for any dynamic analysis. The conformational flexibility of this compound is primarily centered around the rotation of the two hydroxyl (-OH) groups attached to the benzene ring. The orientation of these groups (syn or anti relative to each other) can influence the molecule's dipole moment and its ability to act as a hydrogen bond donor.

The dominant intermolecular force involving the iodine substituents is the halogen bond (XB). This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. core.ac.uk Computational studies have thoroughly characterized these XB interactions, showing their strength correlates with factors that enhance the electrophilicity of the iodine atoms. core.ac.uk In a condensed phase or a protein binding site, a complex interplay of forces would be expected. These include:

Halogen Bonding: From the two iodine atoms to nearby nucleophilic sites.

Hydrogen Bonding: Involving the two hydroxyl groups, which can act as both donors and acceptors.

π-stacking: Interactions involving the aromatic ring.

MD simulations would be the ideal tool to explore the dynamic behavior of these interactions, revealing how the molecule's conformation adapts to its environment and how intermolecular bonds form and break over time. Such simulations could map the potential energy surface, identify low-energy conformational states, and quantify the stability of complexes formed with other molecules, like nucleophiles or amino acid residues within an enzyme active site. core.ac.uk

Analysis of Charge Distribution and Orbital Interactions

The electronic characteristics of this compound are central to its reactivity, and have been detailed through computational methods like Natural Bond Orbital (NBO) and Molecular Orbital (MO) analysis. core.ac.uk

The charge distribution in this compound is significantly influenced by its substituents. The two electron-donating hydroxyl groups increase the electron density of the aromatic ring, while the two large, polarizable iodine atoms create distinct electronic features. The most important of these is the "σ-hole," an area of positive electrostatic potential (ESP) on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. core.ac.uk This positive region arises because the electron density of the iodine atom is drawn towards the more electronegative carbon of the ring along the bond axis, leaving a depletion of charge on the distal side. core.ac.uk Natural Population Analysis (NPA) calculations quantify this effect, confirming a partial positive charge character in this region, which makes it a potent site for interaction with nucleophiles. core.ac.uk

The orbital interactions underlying the compound's reactivity, particularly in halogen bonding, are well-defined by MO theory. The key interaction is between the highest occupied molecular orbital (HOMO) of a Lewis base (the nucleophile) and the lowest unoccupied molecular orbital (LUMO) of the this compound molecule. core.ac.uk This LUMO is primarily the antibonding orbital of the C-I bond (denoted as σC-I or ϕR-X). core.ac.uk The energy and composition of this orbital are critical:

Energy of the LUMO (σC-I):* A lower energy LUMO leads to a smaller HOMO-LUMO gap and a stronger interaction. The presence of iodine, being a heavy halogen, results in a relatively low-energy σ* orbital compared to lighter halogens. core.ac.uk

Orbital Contribution: The strength of the halogen bond correlates well with the contribution of the iodine p-orbital to the σ*C-I antibonding orbital. A greater contribution from iodine enhances the orbital overlap with the incoming nucleophile, strengthening the bond. core.ac.uk

NBO analysis further refines this picture by describing the interaction as a charge transfer from a lone pair orbital (p-type) of the nucleophile into the σ*C-I antibonding orbital. This donor-acceptor interaction contributes to the partial covalent character of the halogen bond. core.ac.uk

Table 2: Key Orbital and Charge Distribution Characteristics

CharacteristicDescriptionMethod of Analysis
σ-holeRegion of positive electrostatic potential on iodine opposite the C-I bond. core.ac.ukElectrostatic Potential (ESP) Mapping
Acceptor OrbitalThe antibonding σ* orbital of the Carbon-Iodine bond (σC-I). core.ac.ukMolecular Orbital (MO) Theory
Donor OrbitalLone pair orbital of the interacting nucleophile (e.g., methylselenol). core.ac.ukMolecular Orbital (MO) Theory
Charge TransferFrom the nucleophile's lone pair into the σC-I orbital. core.ac.ukNatural Bond Orbital (NBO) Analysis
core.ac.uk

Applications of 2,6 Diiodohydroquinone in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The rigid structure and reactive iodine substituents of 2,6-diiodohydroquinone make it an excellent monomer for producing conjugated polymers and oligomers. After etherification of its hydroxyl groups to improve solubility and processability, the diiodo-derivative readily participates in various metal-catalyzed cross-coupling reactions. This allows for the systematic construction of polymer backbones with extended π-conjugation, which is essential for materials with interesting optical and electronic properties.

Derivatives of diiodohydroquinone are fundamental in the synthesis of poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers known for their high fluorescence quantum yields and potential in sensing and optoelectronics. fu-berlin.de The synthesis typically involves a palladium-catalyzed Sonogashira cross-coupling reaction between an etherified diiodohydroquinone monomer and a di-alkyne co-monomer. mdpi.combeilstein-journals.org This method allows for the creation of a repeating aromatic-alkynyl backbone.

The side chains attached to the hydroquinone (B1673460) unit play a critical role in determining the polymer's properties. By introducing bulky or long-chain alkyl or oligo(ethylene glycol) (OEG) groups via etherification, aggregation in the solid state can be prevented, which is known to quench fluorescence. fu-berlin.de This strategic design leads to highly emissive polymers that remain soluble in common organic solvents or even water, a crucial feature for applications in biological sensing. fu-berlin.dersc.org For instance, the synthesis of an amphiphilic, non-ionic PPE using a 2,5-diiodohydroquinone derivative with branched OEG side chains resulted in a polymer with an exceptionally high fluorescence quantum yield in water (Φf = 0.43). fu-berlin.de

The table below illustrates examples of PPEs synthesized using diiodohydroquinone precursors, highlighting the versatility of this building block.

Diiodohydroquinone DerivativeCo-monomerPolymerization MethodKey Structural FeatureReference
2,5-diiodo-1,4-bis(1,3-bis(3,6,9-trioxadecyl)glycero-2-oxy)benzeneTrimethylsilylacetyleneA₂ + BB' PolycondensationBranched OEG side chains for water solubility and high quantum yield. fu-berlin.de
Dioctylated diiodohydroquinoneBis(trimethylsilylethynyl)cinnolineSila-Sonogashira CouplingPolymer backbone incorporates a heterocyclic cinnoline (B1195905) core. beilstein-journals.org
2,5-diiodohydroquinone ethers with branched alkyl chains1,2-Diol protected alkyneSonogashira Cross-CouplingForms X-shaped bolapolyphiles for self-assembly studies. mdpi.com

This table presents data for diiodohydroquinone derivatives, primarily the 2,5-isomer, to illustrate the general synthetic strategies applicable to the 2,6-isomer.

Conjugated polymers derived from precursors like this compound are a cornerstone of organic semiconductor research. nih.gov These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). wiley-vch.denih.gov The electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are directly influenced by the chemical structure of the repeating monomer units. wiley.com

By carefully selecting the co-monomer to be polymerized with the diiodohydroquinone derivative, the polymer's bandgap and charge carrier mobility can be tuned. nih.gov For example, using electron-rich co-monomers can raise the HOMO level, facilitating hole injection (p-type behavior), while pairing with electron-deficient units can lower the LUMO, enabling electron transport (n-type behavior). nih.gov One innovative approach demonstrated the use of a single polymer precursor to generate two different conjugated polymers with complementary electron- or hole-transporting properties, showcasing the potential for creating complex electronic circuits from a common starting material. nih.gov

The table below summarizes the electronic properties of representative organic semiconductors, illustrating how molecular design impacts performance.

Polymer TypeHOMO (eV)LUMO (eV)Charge Mobility (cm²/Vs)ApplicationReference
P(NDI2OD-T2)--~0.08 (electron)n-type OFET wiley-vch.de
Thienothiophene-containing polymer (33)--0.6 (hole)p-type OFET nih.gov
Perylenediimide derivative (43)--0.6 (electron)n-type OFET nih.gov
PNTDT-2F2T-4.66-2.91-Polymer Solar Cell wiley.com

This table shows data for various organic semiconductors to provide context for the performance targets in the field. Properties of polymers from this compound would be tuned by similar design principles.

The synthesis of high-quality conjugated polymers from this compound requires precise control over the polymerization process. The molecular weight and polydispersity of the polymer chains are critical factors that influence the material's processability and final device performance. wiley-vch.de

The most common methods for this purpose are transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl iodide is widely used for synthesizing PPEs from diiodohydroquinone derivatives. beilstein-journals.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. It is a robust method for creating various D-A type conjugated polymers. wiley.com

Direct Arylation Polymerization (DArP): An emerging technique that forms aryl-aryl bonds by activating C-H bonds, reducing the need for pre-functionalized monomers and improving atom economy. nih.gov

Control over the polymerization is achieved by carefully managing reaction parameters such as catalyst choice, temperature, and reaction time. nih.gov For many soluble thiophene-based polymers, a number-averaged molecular weight of 20–30 kDa is often targeted to achieve optimal electronic properties. wiley-vch.de Modern techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom-Transfer Radical Polymerization (ATRP) offer even greater control over polymer architecture, though they are more commonly applied to radical polymerizations.

Development of Organic Semiconductors and Electronic Materials

Building Block for Complex Organic Molecules

Beyond polymers, this compound is a valuable intermediate for the synthesis of smaller, well-defined organic molecules, including polyaromatic and heterocyclic systems. The two iodine atoms serve as handles for sequential or dual coupling reactions, enabling the construction of complex molecular frameworks.

This compound is an effective precursor for synthesizing substituted polyaromatic hydrocarbons, such as terphenyls. scispace.com Terphenyls are structural motifs found in natural products and are utilized in materials science for their photophysical properties. lnu.edu.cn

A notable example is the synthesis of 2,3,4,2′,5′,2″,3″,4″-octamethoxy-m-terphenyl. In this synthesis, this compound dimethyl ether was reacted with 4-iodopyrogallol trimethyl ether in a mixed Ullmann coupling reaction. scispace.com This reaction demonstrates the utility of the diiodo-scaffold in building extended aromatic systems where the central ring originates from the diiodohydroquinone unit.

Reactant 1Reactant 2Coupling MethodProductReference
This compound dimethyl ether4-Iodopyrogallol trimethyl etherMixed Ullmann Coupling2,3,4,2′,5′,2″,3″,4″-Octamethoxy-m-terphenyl scispace.com

The reactivity of this compound and its derivatives also extends to the synthesis of molecules containing heterocyclic rings. Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. uou.ac.inderpharmachemica.com

A clear example is the synthesis of novel poly(arylene ethynylene)s that incorporate a cinnoline core. beilstein-journals.org Cinnoline is a nitrogen-containing heterocyclic system. In this multi-step synthesis, a dioctylated diiodohydroquinone was used as a key monomer in a Sonogashira polycondensation reaction with a bis(trimethylsilylethynyl)cinnoline derivative. The diiodohydroquinone fragment serves as the linker that connects the heterocyclic cinnoline units, forming a conjugated polymer with potential applications in chemosensing, as demonstrated by its fluorescence quenching in the presence of palladium ions. beilstein-journals.org This highlights the role of diiodohydroquinone as a crucial intermediate for incorporating heterocyclic functionalities into larger molecular and polymeric structures.

Modular Synthesis of Functionalized Reagents and Molecular Probes

This compound serves as a pivotal building block in the modular synthesis of more complex and highly functionalized molecules. smolecule.com Its utility stems from the presence of three distinct reactive sites: two hydroxyl (-OH) groups and two carbon-iodine (C-I) bonds. These sites can be selectively modified, allowing for the stepwise and controlled construction of target compounds.

Research has demonstrated the use of this compound as a precursor for a variety of substituted aromatic compounds. For instance, it can undergo etherification reactions at its hydroxyl groups to form diethers with various side-chains, providing a modular approach to tuning properties like solubility and spatial orientation. rsc.org Furthermore, the iodine atoms act as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds. This reactivity is crucial for building larger molecular frameworks.

In the synthesis of potential anticancer agents like deoxynyboquinone (B1670260) (DNQ), chemists have focused on creating the reactive this compound intermediate as a key component for subsequent elaboration. core.ac.uk This underscores its value as a functionalized reagent in multi-step synthetic pathways aimed at producing biologically active molecules.

A summary of established transformations using this compound as a starting material is presented below, illustrating its role in generating diverse functional reagents. scribd.com

Starting MaterialReagent(s)ProductTransformation Type
This compoundFeCl₃2,6-Diiodo-p-phenylenediamineAmination (presumed from product)
2,6-Diiodo-3-fluoroquinoneHNO₃ (sp. gr. 1.5)2,4,6-Triiodo-3-fluorophenolNitration/Reduction/Substitution
2,6-Diiodo-3-chloroquinoneFuming HNO₃2,4,6-Triiodo-3-chlorophenolNitration/Reduction/Substitution

Role in the Construction of Supramolecular Assemblies and Coordination Architectures

The molecular structure of this compound possesses intrinsic features that make it a promising candidate for the construction of ordered, non-covalently bonded systems. The two hydroxyl groups are capable of acting as hydrogen bond donors, a fundamental interaction in directing the self-assembly of molecules into larger supramolecular structures. Similarly, the iodine atoms can participate in halogen bonding, another important directional interaction that can be used to engineer crystal structures and molecular assemblies.

While the specific use of the 2,6-isomer in creating extensive supramolecular or coordination architectures is not yet widely documented in prominent literature, the principles are well-established with related compounds. Hydroquinones and their derivatives are known to form hydrogen-bonded networks. The addition of iodine atoms introduces the potential for halogen bonding to act in concert with or in competition with hydrogen bonding, offering a route to more complex and finely controlled architectures. Its ability to be functionalized through etherification or cross-coupling also means that it can be incorporated into larger ligands designed to coordinate with metal ions, forming discrete coordination complexes or extended metal-organic frameworks (MOFs). Therefore, this compound represents a potentially valuable, yet underexplored, component for the field of crystal engineering and supramolecular chemistry.

Emerging Applications in Chemical Catalysis and Sensing Platforms

Emerging research highlights the involvement of this compound and its derivatives in catalytic processes and as components in sensing systems.

In the realm of chemical catalysis , this compound has been noted as a compound of interest in studies on the photocatalytic oxidation of pollutants. mun.ca More significantly, the hydroquinone moiety is central to the mechanism of action of certain bioreductive drugs. The hydroquinone form can be generated from a quinone precursor within cells by enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1). core.ac.uk This reduced hydroquinone can then react with molecular oxygen, regenerating the quinone and producing reactive oxygen species (ROS) in a catalytic cycle. core.ac.uk This process can induce oxidative stress and selectively kill cancer cells with high NQO1 expression, making the hydroquinone part of a cell-specific catalytic system for drug activation. Furthermore, this compound has been identified as a substrate for certain oxidoreductase enzymes, indicating its participation in biocatalytic transformations. scribd.com

In the development of sensing platforms , the principles of molecular recognition involving this compound derivatives are being explored. For example, the diacetyl derivative of this compound has been shown to function as an antithyroid agent by inhibiting the deiodinase enzyme responsible for converting thyroxine to its more active form, triiodothyronine. researchgate.net This inhibitory action is a form of molecular recognition, a key principle in the design of biosensors. The compound's involvement in analytical methods for determining the presence of other chemicals, such as acetaminophen, also suggests its utility in chemical sensing and detection platforms. dntb.gov.ua

Data and Findings Summary

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄I₂O₂
Molecular Weight361.90 g/mol
AppearanceSolid (form may vary)
Synonyms2,6-diiodo-1,4-benzenediol
CAS Number1955-21-1

Table 2: Summary of Research Findings

Application AreaResearch FindingSignificanceReference
Organic SynthesisServes as a precursor for complex molecules and functionalized diethers.Demonstrates its utility as a versatile modular building block. smolecule.comrsc.org
Medicinal ChemistryUsed as a key intermediate in the synthesis of anticancer compounds like deoxynyboquinone.Highlights its role as a critical reagent for producing biologically active molecules. core.ac.uk
Chemical CatalysisInvestigated in photocatalytic oxidation studies and acts as a redox cycler to produce ROS in bioreductive therapies.Shows its potential in environmental remediation and as a catalyst in targeted drug action. core.ac.ukmun.ca
Biosensing/EnzymologyA derivative inhibits deiodinase enzymes, demonstrating molecular recognition.The principle of enzyme inhibition can be applied to the design of biosensors and therapeutic agents. researchgate.net

Future Research Trajectories and Methodological Advancements

Development of Green and Sustainable Synthetic Routes for 2,6-Diiodohydroquinone

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. nih.gov Future research into the synthesis of this compound is expected to pivot towards greener methodologies that prioritize safety, efficiency, and sustainability. dntb.gov.ua

Key areas for investigation include:

Catalytic Systems: Exploring novel catalytic systems to replace stoichiometric reagents in the iodination of hydroquinone (B1673460) is a primary goal. This includes the development of recyclable catalysts or electrocatalytic methods where electrical potential replaces chemical oxidants. nsf.gov

Green Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A significant research trajectory will involve adapting synthetic routes to use green solvents like water, ethanol, or glycerol. chim.it For instance, developing aqueous micellar conditions for the synthesis could improve both yield and sustainability. nih.gov

Continuous Flow Chemistry: Shifting from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier automation. chim.it Integrating flow chemistry with other green technologies like photochemistry or electrochemistry could lead to highly efficient and sustainable production processes for this compound and its derivatives. chim.it

Table 1: Potential Green Synthetic Approaches for this compound

Green Chemistry PrincipleProposed Research TrajectoryPotential Advantages
CatalysisDevelopment of reusable solid-supported or fluorous hypervalent iodine reagents. nsf.govReduced waste, catalyst recycling, lower environmental impact.
Alternative SolventsUse of aqueous systems, ionic liquids, or supercritical fluids for the iodination reaction.Reduced toxicity and environmental pollution, enhanced safety.
Process IntensificationImplementation of continuous flow reactors, potentially coupled with microwave irradiation. chim.itImproved yield and purity, faster reaction times, enhanced safety and scalability.

In-depth Investigations of Novel Reactivity Patterns and Mechanism Elucidation

Understanding the fundamental reactivity of this compound is crucial for its application. Its unique structure, with two bulky, electron-withdrawing iodine atoms adjacent to a hydroxyl group, suggests intriguing reactivity patterns that warrant deeper investigation.

A significant area of future research lies in elucidating reaction mechanisms. For example, this compound has been used as a model compound in Density Functional Theory (DFT) calculations to study the mechanism of thyroid hormone deiodination. nih.gov These studies highlight the importance of halogen bonding (XB), where the iodine atom acts as an electrophile. nih.gov Future work could expand on this by:

Exploring Halogen Bonding: Systematically studying the halogen bonding capabilities of this compound with a variety of Lewis bases to understand its potential as an organocatalyst or a building block in supramolecular chemistry.

Mechanistic Studies: Using advanced computational and experimental techniques to investigate the kinetics and thermodynamics of its reactions. This includes studying its role in forming iodinated disinfection byproducts, where recent studies suggest that H₂OI⁺, rather than HOI, is the key iodinating agent in some aromatic systems. uni.lu

Redox Chemistry: Investigating the electrochemical behavior of the hydroquinone/quinone redox couple and how the iodine substituents influence the redox potential and reaction kinetics.

Integration of this compound into Advanced Functional Materials Design

The unique properties of this compound make it a promising building block for a new generation of advanced functional materials. While the related isomer, 2,5-diiodohydroquinone, has been more commonly used, the principles are transferable and the 2,6-substitution pattern could offer novel properties.

Future research will likely focus on incorporating this moiety into various material architectures:

Conjugated Polymers: this compound can serve as a monomer in polymerization reactions, such as the Sonogashira cross-coupling, to create poly(arylene ethynylene)s (PAEs). dntb.gov.ua These materials are known for their fluorescent properties and have applications as chemical sensors. dntb.gov.uaacs.org The specific geometry of the 2,6-isomer could lead to polymers with unique conformational and photophysical properties.

Metal-Organic Frameworks (MOFs) and Cages: The hydroxyl groups can be functionalized, and the iodine atoms can act as halogen bond donors, making this compound a versatile linker for constructing porous MOFs or self-assembled coordination cages. researchgate.netrsc.org Research into enantiopure water-soluble Fe₄L₆ cages derived from diiodohydroquinone has shown potential for host-guest chemistry and catalysis. rsc.org

Liquid Crystals: Derivatives of diiodohydroquinone have been used to synthesize X-shaped bolapolyphiles that exhibit complex self-assembly and liquid crystalline behaviors. researchgate.net Investigating the phase behavior of materials derived from the 2,6-isomer could lead to new discoveries in this area.

Table 2: Potential Applications of this compound in Functional Materials

Material ClassMethod of IntegrationPotential ApplicationRelevant Finding
Conjugated Polymers (PAEs)Sonogashira coupling of diethynyl compounds with diiodo-hydroquinone derivatives.Fluorescent sensors for metal ions or other analytes. dntb.gov.uaacs.orgPAEs with N-containing heterocycles show promise for metal ion sensing. dntb.gov.ua
Coordination CagesUsed as a precursor to form larger, chiral linkers for self-assembly with metal ions (e.g., Fe(II)).Enantioselective recognition, separation, and catalysis in aqueous media. rsc.orgEnantiopure Fe₄L₆ cages can be formed from diaminoterphenylenes derived from diiodohydroquinone. rsc.org
Liquid CrystalsIncorporated as the core unit in X-shaped bolapolyphiles.Development of materials with novel mesophases and self-assembly behaviors. researchgate.netLateral chain volume on diiodohydroquinone-based cores influences the transition between amphiphilic and polyphilic self-assembly. researchgate.net

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. acs.org For a molecule like this compound, these computational tools can accelerate discovery by predicting its behavior and guiding experimental efforts.

Future research trajectories in this domain include:

Reactivity Prediction: Developing ML models, such as Δ²-learning models, to predict reaction properties like activation energies for reactions involving this compound with high accuracy and low computational cost. researchgate.net

Property Prediction: Using Quantitative Structure-Property Relationship (QSPR) models to predict key physical and chemical properties. This could include predicting the photophysical properties of polymers containing this unit or the binding affinity of its derivatives in biological systems. acs.org

Transformation Pathway Prediction: Employing AI to predict the formation of transformation products in various environments, such as during oxidation or photodegradation processes. This is particularly relevant for assessing the environmental fate and potential toxicity of any byproducts.

Exploration of this compound in Photochemical and Electrocatalytic Processes

The electronic properties of this compound, combined with the presence of heavy iodine atoms, make it a candidate for applications in photochemistry and electrocatalysis.

Photochemical Processes: Research has shown that related iodinated phenols undergo phototransformation in aqueous environments, sometimes leading to the formation of diiodohydroquinones. Future studies could explore the specific photochemical reactivity of this compound, investigating its degradation pathways under simulated sunlight or its potential as a photosensitizer or a photo-initiator. The carbon-iodine bond is relatively weak and can be cleaved by light, suggesting potential for light-induced radical reactions.

Electrocatalytic Processes: Electrocatalysis offers a green and highly controllable way to drive chemical reactions. nih.gov The hydroquinone moiety is redox-active, and this system can be used to mediate other chemical transformations. Research could focus on using this compound or its corresponding quinone as a redox mediator in electrosynthesis. nih.gov For instance, the hydroquinone can be electrochemically oxidized to the quinone, which then oxidizes a substrate before being regenerated at the cathode, creating a catalytic cycle. The iodine atoms would modulate the redox potential and stability of this system, opening avenues for new catalytic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.